7-Methoxyquinolin-8-amine

描述

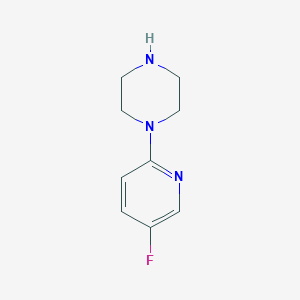

7-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used in scientific research and has unique properties that make it suitable for various applications, including drug discovery and development, as well as molecular probing.

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 7-Methoxyquinolin-8-amine, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

The InChI code for 7-Methoxyquinolin-8-amine is1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

Quinoline derivatives, including 7-Methoxyquinolin-8-amine, have been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

7-Methoxyquinolin-8-amine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

Antitumor Activity

A study by Károlyi et al. (2012) focused on the synthesis and structure of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives. These compounds were tested for antitumor activity against various human cancer cell lines, revealing that the precursor amine did not have antitumor activity, but the bis-methanamines displayed attractive in vitro cytotoxicity and cytostatic effects on leukemia, neuroblastoma, hepatoma, and breast cancer cells (Károlyi et al., 2012).

Antiplasmodial Activity

Hochegger et al. (2021) prepared a series of compounds from 6-methoxyquinolin-8-amine, which were tested for their antiplasmodial activity against Plasmodium falciparum. The study found that the activity and cytotoxicity of these compounds were strongly influenced by the linker and its substitution, with some compounds showing good activity and promising selectivity (Hochegger et al., 2021).

Alzheimer's Disease Therapy

Dgachi et al. (2017) reported on the synthesis of tetrahydropyranodiquinolin-8-amines as potential agents for Alzheimer's disease therapy. Their study identified a compound showing moderate antioxidant activity and non-competitive inhibition of human acetylcholinesterase, along with being non-hepatotoxic and brain permeable, indicating its potential in Alzheimer's disease treatment (Dgachi et al., 2017).

Tubulin Polymerization Inhibitors

Lee et al. (2011) explored the modification of combretastatin A-4 and its impact on biological activity. They synthesized compounds with the 5-amino-6-methoxyquinoline structure, finding that some derivatives exhibited substantial antiproliferative activity against various cancer cell lines and inhibited tubulin polymerization, indicating potential use as cancer therapeutics (Lee et al., 2011).

Photochemical Activation in Cell Physiology

Asad et al. (2017) linked tertiary amines to a photoremovable protecting group, creating photoactivatable forms for use in studying cell physiology. This study demonstrated the efficient release of bioactive molecules through photoactivation, relevant in areas like gene editing (Asad et al., 2017).

Antibacterial Properties

Al-Hiari et al. (2007) researched the preparation of new 8-nitrofluoroquinolone models and their antibacterial properties. This study showed that the synthesized compounds exhibited interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

安全和危害

The safety information for 7-Methoxyquinolin-8-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

属性

IUPAC Name |

7-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHIAFDVVSMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511436 | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinolin-8-amine | |

CAS RN |

83010-84-8 | |

| Record name | 7-Methoxy-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83010-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)